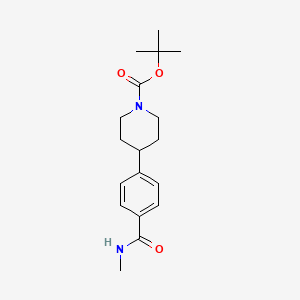
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine involves several steps. One common synthetic route includes the reaction of 4-(4-methylcarbamoylphenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protecting group . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of more complex molecules and is used in the study of protein interactions and functions . Additionally, it is employed in medicinal chemistry for the development of potential therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to interact with its target and exert its effects . The pathways involved in its action depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-anilinopiperidine: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-anilinopiperidine: Another intermediate in the synthesis of fentanyl, differing in the absence of the Boc protecting group.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in proteomics research .
Propiedades
Número CAS |
959246-54-9 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-14(10-12-20)13-5-7-15(8-6-13)16(21)19-4/h5-8,14H,9-12H2,1-4H3,(H,19,21) |
Clave InChI |
AAEVPDXWHPPQKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


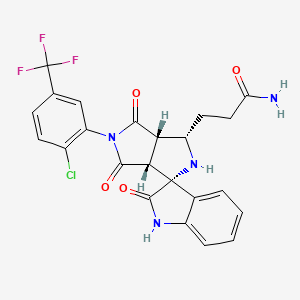
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
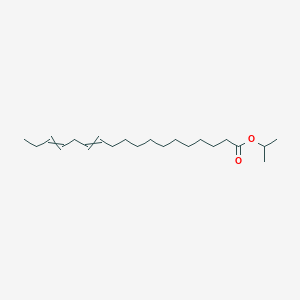

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)
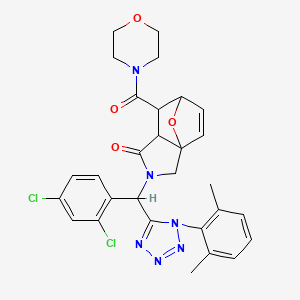
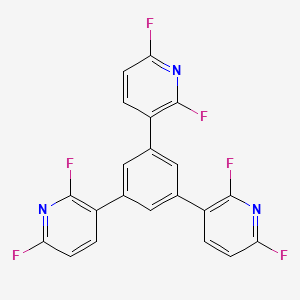
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)
